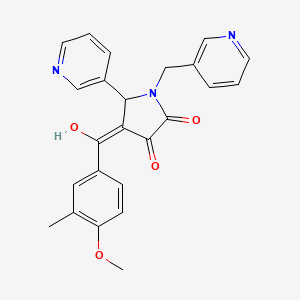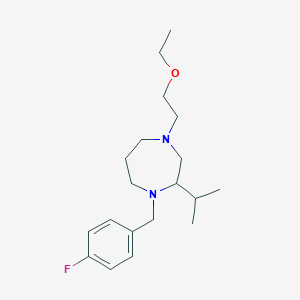![molecular formula C21H22N6O B5266777 6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5266777.png)
6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学研究应用
MP-10 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, MP-10 has been studied for its potential to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. In Parkinson's disease research, MP-10 has been studied for its potential to protect dopaminergic neurons, which are involved in the development of Parkinson's disease.
作用机制
The mechanism of action of MP-10 involves the inhibition of various enzymes and proteins involved in disease development. In cancer research, MP-10 has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival. In Alzheimer's disease research, MP-10 has been shown to inhibit the aggregation of beta-amyloid by binding to the protein and preventing its aggregation. In Parkinson's disease research, MP-10 has been shown to protect dopaminergic neurons by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, MP-10 has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease research, MP-10 has been shown to inhibit beta-amyloid aggregation and improve cognitive function in animal models. In Parkinson's disease research, MP-10 has been shown to protect dopaminergic neurons and improve motor function in animal models.
实验室实验的优点和局限性
The advantages of using MP-10 in lab experiments include its potential therapeutic applications in various diseases, its well-defined mechanism of action, and its ability to inhibit specific enzymes and proteins involved in disease development. The limitations of using MP-10 in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
未来方向
For research on MP-10 include further studies on its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, the determination of its safety and efficacy in humans, and the identification of new targets for its inhibition. Additionally, the use of MP-10 in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine, or MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research on MP-10 have been discussed in this paper. Further research on MP-10 may lead to the development of new therapies for cancer, Alzheimer's disease, Parkinson's disease, and other diseases.
合成方法
The synthesis of 6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine involves the reaction of 3-methylbenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting product with 2-aminopyridine. This method has been described in detail in scientific literature and has been used to synthesize MP-10 for research purposes.
属性
IUPAC Name |
(3-methylphenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-5-4-6-17(15-16)21(28)27-13-11-26(12-14-27)20-9-8-19(24-25-20)23-18-7-2-3-10-22-18/h2-10,15H,11-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVUPZQRGTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5266697.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5266719.png)


![2-cyclohexyl-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5266740.png)
![(2R)-2-amino-N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-phenylacetamide](/img/structure/B5266746.png)
![4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5266755.png)
![N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5266763.png)
![propyl 1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B5266785.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5266794.png)
![8-[3-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5266798.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5266812.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5266814.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B5266820.png)
